molecular formula C8H9BFNO3 B1387983 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid CAS No. 871332-63-7

3-Fluoro-5-(methylcarbamoyl)phenylboronic acid

Cat. No. B1387983
M. Wt: 196.97 g/mol
InChI Key: CDJLVNMKXZMCHU-UHFFFAOYSA-N
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Description

“3-Fluoro-5-(methylcarbamoyl)phenylboronic acid” is a chemical compound with the CAS Number: 871332-63-7 . It has a molecular weight of 196.97 and its IUPAC name is 3-fluoro-5-[(methylamino)carbonyl]phenylboronic acid . It is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of “3-Fluoro-5-(methylcarbamoyl)phenylboronic acid” is C8H9BFNO3 . The InChI code for this compound is 1S/C8H9BFNO3/c1-11-8(12)5-2-6(9(13)14)4-7(10)3-5/h2-4,13-14H,1H3,(H,11,12) .


Chemical Reactions Analysis

Boronic acids, such as “3-Fluoro-5-(methylcarbamoyl)phenylboronic acid”, are important chemical building blocks employed in cross-coupling reactions . They have the ability to reversibly bind diol functional groups, which has been utilized for fluorescent detection of saccharides .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 196.97 .

Safety And Hazards

The compound is labeled with the GHS06 pictogram, indicating that it is toxic . The hazard statements include H301, which means it is toxic if swallowed . The precautionary statements include P264, P270, P301+P310+P330, P405, and P501 .

properties

IUPAC Name

[3-fluoro-5-(methylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BFNO3/c1-11-8(12)5-2-6(9(13)14)4-7(10)3-5/h2-4,13-14H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJLVNMKXZMCHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661215
Record name [3-Fluoro-5-(methylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(methylcarbamoyl)phenylboronic acid

CAS RN

871332-63-7
Record name [3-Fluoro-5-(methylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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